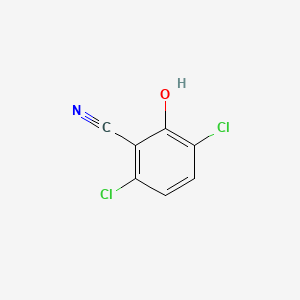

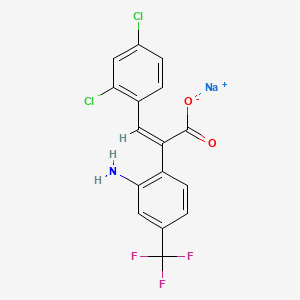

3,6-Dichloro-2-hydroxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Cl2NO. It is a monophenolic compound that can be found in the faeces of rats and rabbits. This compound is known for its inhibitory effects on biochemical activity in tissue culture and has been shown to inhibit mitochondrial function by decreasing ATP levels .

Preparation Methods

The preparation of 3,6-Dichloro-2-hydroxybenzonitrile involves several synthetic routes. One common method is the high-pressure carboxylation of 2,5-dichlorophenol. The process includes salifying 2,5-dichlorophenol, transferring the solution into a high-pressure reaction kettle, adding a cocatalyst composed of potassium carbonate and activated carbon, and introducing CO2 to carry out the carboxylation reaction. The reaction product is then refined by adjusting the pH, filtering, and crystallizing to obtain this compound .

Chemical Reactions Analysis

3,6-Dichloro-2-hydroxybenzonitrile undergoes various chemical reactions, including hydrolysis and substitution. For instance, it can be hydrolyzed by soil actinobacteria, resulting in the formation of substituted benzoic acids. The reaction rates vary depending on the strain of bacteria used, with some strains achieving almost full conversion of the compound . Common reagents used in these reactions include nitrilase-producing strains and specific pH conditions.

Scientific Research Applications

3,6-Dichloro-2-hydroxybenzonitrile has several scientific research applications. It is used in the study of herbicides, particularly in understanding the degradation and toxicity of benzonitrile herbicides. The compound’s inhibitory effects on mitochondrial function make it a valuable tool in biochemical research, especially in studies related to cellular respiration and energy production .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-hydroxybenzonitrile involves its inhibitory effects on mitochondrial function. The compound decreases ATP levels, which in turn affects cellular respiration and energy production. It acts as both a photo- and oxidative phosphorylation uncoupler and an electron transport inhibitor . These properties make it a potent inhibitor of biochemical activity in tissue culture.

Comparison with Similar Compounds

3,6-Dichloro-2-hydroxybenzonitrile can be compared with other similar compounds, such as 2,6-Dichloro-3-hydroxybenzonitrile, 3,5-Dichloro-4-hydroxybenzonitrile (chloroxynil), 3,5-Dibromo-4-hydroxybenzonitrile (bromoxynil), and 3,5-Diiodo-4-hydroxybenzonitrile (ioxynil). These compounds share similar chemical structures and properties but differ in their halogen substitutions. For example, chloroxynil, bromoxynil, and ioxynil are used as herbicides and exhibit varying degrees of toxicity and degradation rates .

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name |

3,6-dichloro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRWDDMTKWPKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182431 |

Source

|

| Record name | Benzonitrile, 3,6-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-62-0 |

Source

|

| Record name | Benzonitrile, 3,6-dichloro-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3,6-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)

![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)